molecular formula C13H11NO2 B1350444 6-(4-Methylphenoxy)nicotinaldehyde CAS No. 338960-65-9

6-(4-Methylphenoxy)nicotinaldehyde

Cat. No.: B1350444
CAS No.: 338960-65-9
M. Wt: 213.23 g/mol
InChI Key: SISORSWVBWIJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylphenoxy)nicotinaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylphenoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISORSWVBWIJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377271
Record name 6-(4-methylphenoxy)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338960-65-9
Record name 6-(4-methylphenoxy)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 6-(4-Methylphenoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety and toxicological data for 6-(4-Methylphenoxy)nicotinaldehyde (CAS 1381932-90-9) was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating information from structurally related compounds, primarily various pyridinecarboxaldehydes (nicotinaldehydes). This information is intended to provide a baseline for safe handling procedures and should not be considered a substitute for a compound-specific risk assessment. It is imperative that all handling of this chemical be conducted by qualified personnel who have performed their own thorough risk evaluation.

Introduction and Hazard Overview

This compound is a substituted pyridine derivative. Based on its structural alerts—a pyridine ring and an aldehyde functional group—it is prudent to handle this compound with a high degree of caution. Aldehydes are often reactive and can be irritants, while pyridine derivatives can possess various toxicological properties.

From the safety data of analogous compounds like 3-Pyridinecarboxaldehyde and 4-Pyridinecarboxaldehyde, the primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Risk of serious eye damage or blindness.[1][3][5]

  • Sensitization: May cause an allergic skin reaction or respiratory sensitization.[1][2][3]

  • Organ Toxicity: May cause respiratory irritation.[2][3][4]

  • Flammability: Likely a combustible liquid.[1][2]

The following sections will detail the necessary precautions and procedures based on these extrapolated hazards.

Hazard Identification and Classification (Presumptive)

This classification is based on GHS (Globally Harmonized System) standards applied to analogous compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][4]
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic or harmful if inhaled.[1][4]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][4]
Flammable LiquidsCategory 3/4H226/H227: Flammable liquid and vapor or Combustible liquid.[1][2]
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.[1][2]

Safe Handling and Storage Protocols

The causality behind these protocols is to minimize exposure through inhalation, ingestion, and dermal contact, and to prevent accidental ignition.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5][6][7] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment (PPE)

A robust PPE regimen is a non-negotiable aspect of handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Dispose of gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

    • Clothing: Do not wear shorts, skirts, or open-toed shoes in the laboratory.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[5]

PPE_Workflow Figure 1: PPE Decision Workflow start Entering the Lab ppe_check Is all required PPE available and in good condition? start->ppe_check don_ppe Don PPE: - Lab Coat - Safety Goggles - Gloves ppe_check->don_ppe Yes stop STOP WORK Obtain necessary PPE ppe_check->stop No work_location Where will the work be performed? don_ppe->work_location fume_hood Work inside a certified chemical fume hood. work_location->fume_hood Fume Hood face_shield Add face shield. work_location->face_shield Open Bench (weighing, etc.) face_shield->fume_hood Emergency_Response Figure 2: Emergency Response Flowchart exposure Chemical Exposure Occurs route Route of Exposure? exposure->route inhalation INHALATION: 1. Move to fresh air. 2. Call for medical help. route->inhalation Inhalation skin SKIN CONTACT: 1. Remove contaminated clothing. 2. Rinse with water for 15+ min. 3. Call for medical help. route->skin Skin eyes EYE CONTACT: 1. Flush with water for 15+ min. 2. Remove contact lenses. 3. Call for medical help. route->eyes Eyes ingestion INGESTION: 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Call for medical help. route->ingestion Ingestion

Caption: Figure 2: Emergency response flowchart for exposure incidents.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Water mist may be used to cool containers. [5]* Hazards: The compound is a combustible material. [1]Vapors may be heavier than air and can travel to a source of ignition and flash back. [2]Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx). [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. [7]Ensure adequate ventilation. Do not breathe vapors. Avoid contact with skin and eyes. [7]* Containment and Cleanup: Use a non-combustible absorbent material like sand or earth to soak up the spill. [5]Collect and place in a suitable, labeled container for disposal. Do not let the chemical enter drains. [2][7]

Toxicological and Ecological Information (Presumptive)

  • Toxicological Profile: The toxicological properties of this compound have not been fully investigated. [5]Symptoms of overexposure may include headache, dizziness, nausea, and vomiting. [5]As a corrosive material, ingestion can cause severe damage to the gastrointestinal tract. [5]The potential for mutagenicity or carcinogenicity is unknown.

  • Ecological Profile: Based on related compounds, it is expected to be harmful to aquatic life with long-lasting effects. [1][2]Prevent release into the environment.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While a specific safety data sheet for this compound is not available, a conservative approach based on its structural analogues is essential for ensuring laboratory safety. Researchers and drug development professionals must treat this compound as hazardous, employing stringent engineering controls, comprehensive personal protective equipment, and meticulous handling and storage procedures. A thorough, institution-specific risk assessment should be completed before any work with this compound begins.

References

  • European Chemicals Agency (ECHA). (2024, May 11). Substance Information for Nicotinaldehyde. Retrieved from [Link]

  • Fisher Scientific. (2009, May 19). Safety Data Sheet for 3-Pyridinecarboxaldehyde. Retrieved from a general SDS search; direct link not available.
  • Wikipedia. Pyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet for Nicotinaldehyde oxime. Retrieved from a general SDS search; direct link not available.

Sources

Methodological & Application

Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth guide for the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

Introduction

This compound belongs to the class of aryloxypyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. The synthetic strategy detailed herein is centered around a nucleophilic aromatic substitution (SNAr) reaction. This powerful and widely employed transformation is particularly effective for electron-deficient aromatic systems, such as the pyridine ring in our starting material, which is activated towards nucleophilic attack by the presence of the electron-withdrawing aldehyde group.[1]

The chosen pathway involves the reaction of 6-chloronicotinaldehyde with p-cresol in the presence of a suitable base and solvent. The electron-withdrawing nature of the aldehyde group at the 3-position of the pyridine ring makes the 6-position susceptible to nucleophilic attack by the phenoxide generated from p-cresol.[2]

Reaction Scheme

The overall transformation can be depicted as follows:

G reactant1 6-Chloronicotinaldehyde product This compound reactant1->product K2CO3, DMF Heat reactant2 p-Cresol reactant2->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 6-Chloronicotinaldehyde, p-Cresol, and K2CO3 in a flask B Add anhydrous DMF A->B C Heat under inert atmosphere (100-120 °C) B->C D Monitor by TLC C->D E Cool to room temperature D->E F Pour into ice-water E->F G Extract with Ethyl Acetate F->G H Wash with brine and dry G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Recrystallization (optional) J->K

Sources

The Versatile Scaffold: Application Notes for 6-(4-Methylphenoxy)nicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a cornerstone of medicinal chemistry, featuring prominently in a vast array of approved pharmaceuticals. Within this class, 6-(4-Methylphenoxy)nicotinaldehyde emerges as a compelling, albeit underexplored, building block. Its unique architecture, combining a reactive aldehyde on the pyridine-3-position with a 4-methylphenoxy (p-tolyloxy) substituent at the 6-position, offers a rich platform for the generation of diverse and biologically active molecules.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. While direct literature on this specific molecule is sparse, this document will leverage established synthetic methodologies and the known biological activities of analogous structures to provide a robust framework for its utilization in medicinal chemistry programs. We will explore its role as a versatile synthetic intermediate and postulate its potential in developing novel therapeutics.

Physicochemical Properties and Structural Features

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₁NO₂Based on structural components.
Molecular Weight 213.23 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to white solidMany substituted nicotinaldehydes are solids at room temperature.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Limited solubility in water.The aromatic nature of the compound suggests solubility in organic media.
Reactivity The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction. The pyridine ring can undergo electrophilic substitution, though the phenoxy group may influence regioselectivity.Standard reactivity of aldehydes and pyridine rings.

The key structural features of this compound that underpin its utility in medicinal chemistry are:

  • The Nicotinaldehyde Core: The pyridine-3-carbaldehyde moiety is a well-established pharmacophore and a versatile synthetic handle. The aldehyde functionality can be readily transformed into a wide range of other functional groups, enabling the exploration of diverse chemical space.

  • The 6-Aryloxy Linkage: The ether linkage to the p-cresol moiety introduces a degree of conformational flexibility and lipophilicity. This can be crucial for modulating pharmacokinetic properties and facilitating interactions with biological targets.

  • The 4-Methyl Group: The methyl substituent on the phenoxy ring provides a site for potential metabolic stabilization or can be exploited for further derivatization to probe structure-activity relationships (SAR).

Synthetic Pathways: A Proposed Protocol

The synthesis of this compound can be envisioned through several established synthetic strategies for forming aryloxy-substituted pyridines. A highly efficient and widely applicable method would involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Approach

This is a classical and often cost-effective method for the synthesis of aryloxy pyridines.

Workflow Diagram:

G start Starting Materials: 6-Chloronicotinaldehyde 4-Methylphenol (p-Cresol) reaction Reaction: Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat start->reaction 1. workup Work-up: Aqueous quench Extraction with organic solvent reaction->workup 2. purification Purification: Column Chromatography workup->purification 3. product Product: This compound purification->product 4.

Caption: SNAr synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reagents and Materials:

    • 6-Chloronicotinaldehyde

    • 4-Methylphenol (p-Cresol)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for elution

  • Procedure: a. To a solution of 4-methylphenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents). b. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide. c. Add 6-chloronicotinaldehyde (1.0 equivalent) to the reaction mixture. d. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive substrates, a stronger base like sodium hydride can be employed to ensure complete deprotonation of the phenol.

  • Choice of Solvent: DMF and DMSO are excellent polar aprotic solvents that can solvate the ionic intermediates and facilitate the SNAr reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For substrates that are sensitive to high temperatures or strong bases, a palladium-catalyzed cross-coupling reaction offers a milder alternative.

Workflow Diagram:

G start Starting Materials: 6-Chloronicotinaldehyde 4-Methylphenol reaction Reaction: Anhydrous solvent (e.g., Toluene, Dioxane) Inert atmosphere (N₂ or Ar) Heat start->reaction catalyst Catalyst System: Pd catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) catalyst->reaction workup Work-up & Purification: Filtration Solvent removal Column Chromatography reaction->workup product Product: This compound workup->product

Caption: Buchwald-Hartwig synthesis of the target compound.

Detailed Step-by-Step Methodology:

  • Reagents and Materials:

    • 6-Chloronicotinaldehyde

    • 4-Methylphenol

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

    • Standard work-up and purification reagents as in Protocol 1.

  • Procedure: a. To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde (1.0 equivalent), 4-methylphenol (1.2 equivalents), cesium carbonate (2.0 equivalents), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%). b. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. c. Add anhydrous toluene via syringe. d. Heat the reaction mixture to 100-110 °C with stirring. e. Monitor the reaction by TLC. f. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. g. Concentrate the filtrate and purify the residue by column chromatography as described in Protocol 1.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-O bond formation.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

  • Base: Cesium carbonate is a strong, yet non-nucleophilic, base that is commonly used in Buchwald-Hartwig couplings.

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a scaffold for the development of a variety of therapeutic agents. The aldehyde functionality serves as a key reaction point for derivatization.

Synthesis of Schiff Bases and Reductive Amination Products

The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines), which can then be reduced to stable secondary amines. This is a powerful strategy for introducing a wide range of substituents.

Reaction Scheme:

G A This compound C Schiff Base A->C B R-NH₂ B->C E Secondary Amine C->E D [H] (e.g., NaBH₄) D->E

Caption: Derivatization via Schiff base formation and reduction.

Potential Biological Targets:

  • Antimicrobial Agents: Many Schiff bases and their derivatives exhibit potent antibacterial and antifungal activities.[1] The introduction of various amine-containing fragments can modulate the antimicrobial spectrum and potency.

  • Anticancer Agents: The pyridine ring is a common feature in many kinase inhibitors. Derivatization of the aldehyde could lead to the discovery of novel compounds targeting kinases implicated in cancer progression. For instance, derivatives of 4-phenoxypyridine have been explored as c-Met kinase inhibitors.[2]

  • Anti-inflammatory Agents: Nicotinic acid derivatives are known to possess anti-inflammatory properties.[3] The aldehyde can be converted to various heterocycles or functional groups known to interact with inflammatory targets like COX enzymes.

Synthesis of Heterocyclic Derivatives

The aldehyde group is a versatile precursor for the construction of various heterocyclic rings, which are often considered "privileged structures" in drug discovery.

Examples of Accessible Heterocycles:

  • Pyrimidines: Condensation with ureas or thioureas can yield dihydropyrimidinones or thiones, analogous to the Biginelli reaction. Pyrimidine derivatives are known to have a wide range of biological activities, including antiviral and anticancer properties.

  • Quinolines: Through reactions like the Friedländer annulation with ketones containing an α-methylene group, quinoline derivatives can be synthesized.

  • Oxazoles and Thiazoles: Reaction with α-amino acids or α-aminoketones can lead to the formation of these five-membered heterocycles.

As a Scaffold for Kinase Inhibitors

The 6-phenoxypyridine scaffold is present in some known kinase inhibitors. The aldehyde at the 3-position provides a vector for introducing functionalities that can interact with the hinge region or other key residues of a kinase active site.

Hypothetical Signaling Pathway Interaction:

G Receptor Receptor Tyrosine Kinase (e.g., c-Met) Phosphorylation Phosphorylation Receptor->Phosphorylation Inhibitor This compound Derivative Inhibitor->Receptor Binds to ATP-binding site ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Activation

Caption: Potential mechanism of action for a kinase inhibitor derivative.

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of the aldehyde group, makes it an attractive scaffold for the generation of compound libraries for high-throughput screening. The structural analogy to known bioactive molecules, particularly in the areas of oncology and infectious diseases, provides a strong rationale for its exploration. Future work should focus on the synthesis and characterization of this molecule, followed by a systematic derivatization and biological evaluation to unlock its full therapeutic potential.

References

  • Chin, J. B., et al. (2018). Acinetobacter baumannii resistance to antibiotics. Frontiers in Microbiology, 9, 1-1.
  • Vikesland, P. J., et al. (2019). Environmental drivers of antibiotic resistance. Environmental Science & Technology, 53(12), 6519-6520.
  • Li, X. Z., et al. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and Drug Resistance, 11, 1645-1651.
  • Kieron, A. B., et al. (2013). The global problem of antimicrobial resistance. RSC Drug Discovery Series, 37, 1-18.
  • Wu, Y., et al. (2020). Antibiotic resistance: a review of the mechanisms and the discovery of new antibacterial agents. European Journal of Medicinal Chemistry, 187, 111952.
  • Szostak, M. (2017).
  • Hartwig, J. F. (2010).
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56.
  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56.
  • Wheed Radhi, A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56.
  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 104, 104371.
  • Anderson, K. W., et al. (2006). The development of versatile methods for palladium-catalyzed C-N bond formation.
  • Takeda, K., et al. (2015). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs, 13(12), 7384-7403.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of Molecular Structure, 1262, 133031.
  • Alkahtani, H. M., et al. (2023). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Pharmaceuticals, 16(5), 743.
  • Kostakis, I. K., et al. (2021). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules, 26(16), 4991.
  • Xu, M., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6351-6362.
  • Chen, Y., & Li, C. J. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Hadjipavlou-Litina, D., et al. (2022). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. Organics, 3(4), 313-328.
  • Wang, W., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911075.
  • Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 22-31.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 6-(4-Methylphenoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 6-(4-Methylphenoxy)nicotinaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for ensuring the quality and safety of the final drug product. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind the selection of chromatographic parameters is explained in detail to empower users to adapt and troubleshoot the method effectively. Furthermore, this document outlines the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

This compound is a key heterocyclic building block in medicinal chemistry. Its molecular architecture, featuring a pyridine ring, a reactive aldehyde, and a methylphenoxy group, makes it a versatile precursor for more complex molecules.[3] The aldehyde functional group, in particular, is a reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, essential for synthesizing diverse molecular scaffolds.

Given its role as a critical intermediate, a validated analytical method is imperative to quantify this compound and to detect and quantify any process-related impurities. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for this analyte based on its structural characteristics.

Analyte Physicochemical Properties & Method Design

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure, guiding the method development strategy.

PropertyEstimated Value / CharacteristicRationale for HPLC Method Design
Chemical Structure Chemical Structure of this compoundThe presence of two aromatic rings (pyridine and methylphenyl) and an ether linkage results in a moderately non-polar molecule, making it an excellent candidate for retention on a non-polar C18 stationary phase.
Molecular Formula C₁₃H₁₁NO₂-
Molecular Weight 213.23 g/mol Influences diffusion rates but is well within the range for standard HPLC analysis.
Polarity (LogP) Estimated > 2.5The molecule's hydrophobicity suggests that a mobile phase with a significant organic component (like acetonitrile) will be required for elution.
UV Absorbance Strong absorbance expected ~250-300 nmThe conjugated π-electron system across the aromatic rings acts as a strong chromophore. This allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector.[5] A PDA detector is recommended during development to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Recommended Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or Type I (18.2 MΩ·cm).

  • Formic acid (FA), ≥98% purity.

  • This compound reference standard (>99% purity).

  • Syringe filters, 0.22 µm PVDF or PTFE.

Detailed Experimental Protocols

Chromatographic Conditions: The "Why" Explained

The chosen parameters are grounded in the analyte's properties to achieve optimal separation and peak shape.

ParameterRecommended SettingJustification
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides the necessary hydrophobic interactions to retain the moderately non-polar analyte.[6] A 150 mm length offers a good balance between resolution and run time. A 3.5 µm particle size delivers higher efficiency than 5 µm without the high backpressure of sub-2 µm columns.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The addition of formic acid acidifies the mobile phase (to pH ~2.7). This suppresses the ionization of any potential silanol groups on the silica backbone of the column and protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is chosen for its low viscosity and UV cutoff, providing good elution strength for this analyte. The consistent use of formic acid in both phases prevents baseline shifts during the gradient.
Gradient Elution 0-15 min: 40% to 85% B15-17 min: 85% B17-18 min: 85% to 40% B18-25 min: 40% B (Re-equilibration)A gradient is employed to ensure the elution of the main analyte with a good peak shape while also separating potential impurities with differing polarities. The re-equilibration step is crucial for reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection UV at 270 nmBased on the UV spectra of related aromatic aldehydes and phenoxy compounds, 270 nm is a strong starting point for detection.[7][8] It is highly recommended to use a PDA detector to confirm the analyte's λmax and set the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Step-by-Step Protocol: Standard and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL Class A volumetric flask.

    • Dilute to the mark with acetonitrile. Mix well.

    • Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.

  • Sample Preparation (e.g., for a 1.0 mg/mL solution):

    • Accurately weigh an amount of the sample expected to contain 25 mg of this compound into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

    • Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.

System Suitability and Method Validation Protocol

To ensure the trustworthiness of the results, the HPLC system must meet predefined performance criteria before analysis, and the method itself must be validated. This protocol is grounded in the principles outlined in USP General Chapter <621> and ICH Guideline Q2(R1).[1][2][9][10]

System Suitability Testing (SST)

Before initiating any sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value >2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Demonstrates the precision and stability of the pump and mobile phase composition.
Analytical Method Validation Framework (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following tests should be performed to validate this method for the quantification of this compound.

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances.The analyte peak should be free from interference from the blank, placebo, or other impurities at its retention time. Peak purity analysis using a PDA detector should pass.
Linearity Prepare at least five concentration levels of the analyte (e.g., from 0.01 to 0.15 mg/mL). Perform a linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision.
Accuracy (% Recovery) Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the working standard concentration) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six independent samples at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0% for both repeatability and intermediate precision studies.
Limit of Quantitation (LOQ) Can be determined by the signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD at the LOQ should be specified (e.g., ≤ 10%).
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on SST results.The SST parameters should remain within acceptance criteria, demonstrating the method's reliability during normal use.

Workflow and Data Presentation

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases A & B D Equilibrate HPLC System A->D B Prepare Standard Solutions E Perform System Suitability Test (SST) B->E C Prepare Sample Solutions F Analyze Blank, Standards, and Samples C->F D->E Pass? E->F Yes G Integrate Peaks F->G H Verify SST Results G->H I Quantify Analyte (External Standard) H->I Pass? J Generate Report I->J

Caption: A logical workflow for the HPLC analysis of this compound.

Representative Data (Example)

A successful analysis will yield a sharp, symmetrical peak for this compound, well-resolved from any solvent front or impurity peaks.

Example System Suitability Results:

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 9.52 1254321 1.15 8540
2 9.51 1261234 1.16 8610
3 9.53 1258765 1.15 8595
4 9.52 1255543 1.14 8550
5 9.51 1263210 1.16 8620
Mean 9.52 1258615 1.15 8583

| %RSD | 0.08% | 0.30% | - | - |

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be a precise, reliable, and robust procedure for the quantitative determination of this compound. By providing a thorough explanation of the method development rationale and a comprehensive protocol for system suitability and method validation based on ICH and USP guidelines, this document serves as an authoritative guide for its implementation in a regulated laboratory environment. This method is suitable for routine quality control, stability testing, and impurity profiling in the development of pharmaceuticals and related materials.

References

  • PubChem. (n.d.). 6-(4-Formylphenyl)nicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • Google Patents. (1994). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Koivusalmi, E., Haatainen, E., & Root, A. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Bhat, B. S., et al. (2007). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline.... Oriental Journal of Chemistry. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link](Note: A placeholder URL is used as the original may not be stable; the reference is to the general topic availability on the platform.)

Sources

Application Note: High-Resolution Gas Chromatography Method for the Analysis of 6-(4-Methylphenoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 6-(4-Methylphenoxy)nicotinaldehyde using gas chromatography (GC). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this key aromatic aldehyde intermediate. The protocol outlines optimized GC conditions, sample preparation, and validation parameters, ensuring scientific integrity and reproducible results. The causality behind each experimental choice is explained, providing a framework for adaptation to specific laboratory contexts.

Introduction: The Analytical Challenge

This compound is a heterocyclic aromatic aldehyde of significant interest in pharmaceutical synthesis. Its precise quantification is critical for process monitoring, quality control of starting materials, and stability studies. However, the analysis of aromatic aldehydes by gas chromatography can present challenges. These compounds can exhibit thermal lability and potential for adsorption on active sites within the GC system, leading to poor peak shape and inaccurate quantification[1].

This guide provides a direct injection GC method, balancing the inherent volatility of the analyte with the need to prevent thermal degradation. The presented protocol is designed to be a self-validating system, grounded in established principles of analytical chemistry and regulatory guidelines.

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for this compound is not extensively published, its structural analogues provide insight into its expected behavior. For instance, similar structures like 6-methylnicotinaldehyde exhibit boiling points suitable for GC analysis (95°C at 20 mmHg), suggesting that the target analyte possesses sufficient volatility[2]. The polarity of the molecule, stemming from the pyridine nitrogen and the aldehyde functional group, dictates the choice of a suitable stationary phase for the GC column. Following the principle of "like dissolves like," a mid-polarity column is the logical starting point for method development to achieve optimal separation and peak symmetry[3].

Experimental Workflow and Protocols

The overall workflow for the analysis of this compound is depicted below. This process emphasizes a streamlined approach from sample receipt to final data analysis, minimizing potential sources of error.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Bulk Sample Dissolution Dissolution in Ethyl Acetate Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Vialing Transfer to GC Vial Filtration->Vialing Injection Autosampler Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the GC analysis of this compound.

Sample Preparation Protocol

A simple "dilute and shoot" approach is often sufficient for the analysis of pure or formulated products where the analyte is soluble in a suitable organic solvent.[4]

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard and Sample Preparation:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired calibration range (e.g., 1-100 µg/mL).

    • For unknown samples, dissolve a known weight of the sample in ethyl acetate to achieve an expected final concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

  • Vialing: Transfer the filtered solutions into 2 mL autosampler vials.

Gas Chromatography (GC) Conditions

The selection of GC parameters is critical for achieving good resolution and peak shape. A mid-polarity column is recommended to provide the necessary selectivity for this polar aromatic compound.

Table 1: Recommended GC-FID/MS Conditions

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Column Agilent DB-17ms (or equivalent 50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessMid-polarity phase offers good selectivity for polar aromatic compounds.[3]
Inlet Split/Splitless
Inlet Temperature250 °CBalances analyte volatility with minimizing thermal degradation.[5]
Injection Volume1 µL
Split Ratio20:1Adjustable based on analyte concentration and sensitivity requirements.
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature150 °C, hold for 1 min
Ramp 115 °C/min to 280 °CA controlled ramp rate ensures efficient separation from potential impurities.[6]
Hold Time5 min at 280 °CEnsures elution of any less volatile components.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for robust quantification, MS for positive identification.
FID Conditions
Temperature300 °C
H₂ Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N₂)25 mL/min
MS Conditions (for confirmation)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-350 amu (Scan Mode)

Method Validation Protocol

The validation of this analytical procedure is essential to demonstrate its suitability for its intended purpose.[7][8] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9]

Validation Parameters and Acceptance Criteria

Table 2: ICH Q2(R1) Validation Parameters

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity should be confirmed by MS if available.
Linearity Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Derived from the linearity study.Typically 80-120% of the test concentration for assay.[7]
Accuracy Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision
- RepeatabilityAnalyze six replicate preparations of a standard solution at 100% of the test concentration on the same day, by the same analyst.Relative Standard Deviation (RSD) ≤ 1.0%.
- Intermediate PrecisionRepeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).To be determined experimentally.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).To be determined experimentally. Analyte response should be readily measurable with acceptable accuracy and precision.
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, inlet temperature ±5°C) and assess the impact on the results.No significant change in retention time, peak area, or resolution.

Data Analysis and Quantification

The concentration of this compound in the sample is determined by external standard calibration.

Data_Analysis_Logic cluster_calibration Calibration cluster_quantification Quantification Standards Inject Calibration Standards (n≥5) PeakAreas Measure Peak Area for Each Standard Standards->PeakAreas Plot Plot Peak Area vs. Concentration PeakAreas->Plot LinReg Perform Linear Regression Plot->LinReg Equation Obtain Calibration Equation (y = mx + c) and r² LinReg->Equation Calculate Calculate Concentration using Calibration Equation Equation->Calculate SampleInject Inject Unknown Sample SampleArea Measure Peak Area of Analyte SampleInject->SampleArea SampleArea->Calculate

Caption: Logic diagram for quantitative analysis using external standard calibration.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data.

  • Quantification: Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. By employing a mid-polarity capillary column and optimized GC conditions, this method ensures accurate and reproducible results suitable for quality control and research applications. The comprehensive validation protocol, based on ICH guidelines, establishes the trustworthiness and scientific integrity of the analytical procedure.

References

  • Royal Society of Chemistry. (2023). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Retrieved from [Link]

  • PubChem. (n.d.). 6-(4-Formylphenyl)nicotinaldehyde. Retrieved from [Link]

  • MDPI. (2021). Determination of Undesirable Volatile Organic Compounds in Petroleum-Derived Products by Thermal Desorption and Gas Chromatography-Mass Spectrometry Technique. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • ResearchGate. (2008). Analysis of aldehydes in beer by gas-diffusion microextraction: Characterization by high-performance liquid chromatography-diode-array detection-atmospheric pressure chemical ionization-mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • MDPI. (2021). Determination of Undesirable Volatile Organic Compounds in Petroleum-Derived Products by Thermal Desorption and Gas Chromatography-Mass Spectrometry Technique. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Chromatography Online. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Retrieved from [Link]

  • GL Sciences. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Analyst. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-5-(m-tolyl)nicotinaldehyde. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Application Note: Developing Kinase Inhibitors via the 6-(4-Methylphenoxy)nicotinaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 6-(4-Methylphenoxy)nicotinaldehyde as a pivotal intermediate in the synthesis of ATP-competitive kinase inhibitors, specifically targeting p38 MAPK and c-Met pathways. Unlike generic screening libraries, this scaffold offers a rational design entry point: it pre-installs a hydrophobic "tail" (the phenoxy group) capable of occupying the kinase hydrophobic back-pocket (Pocket II), while the aldehyde functionality serves as a reactive handle for constructing diverse hinge-binding "warheads" (e.g., pyrido[2,3-d]pyrimidines or 1,6-naphthyridines). This guide provides validated protocols for chemical derivatization, biochemical screening, and structure-activity relationship (SAR) interpretation.

Introduction: The Scaffold Advantage

In kinase drug discovery, the "privileged structure" hypothesis suggests that certain core scaffolds are inherently likely to bind to ATP-binding sites. The This compound scaffold represents a "Type II-ready" intermediate.

Mechanistic Rationale
  • The Hinge Binder (Precursor): The nicotinaldehyde core is the electrophilic partner in cyclization reactions (e.g., Friedländer or Knoevenagel condensations) to form fused bicyclic systems that mimic the adenine ring of ATP.

  • The Hydrophobic Clamp: The 4-methylphenoxy moiety is not chemically inert; it is designed to extend past the "Gatekeeper" residue (e.g., Thr338 in c-Src, Thr106 in p38

    
    ) into the hydrophobic pocket adjacent to the ATP site. This interaction is critical for potency and selectivity.
    
Target Applicability
  • Primary: p38 Mitogen-Activated Protein Kinase (MAPK) – Inflammation/Oncology.

  • Secondary: c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2.

Chemical Derivatization Protocol

Objective: Synthesize a library of Pyrido[2,3-d]pyrimidine-7-ones using the scaffold. Rationale: The pyrido[2,3-d]pyrimidine core is a validated bioisostere of quinazoline (e.g., Gefitinib) but often yields improved solubility and distinct selectivity profiles.

Workflow Diagram (Synthesis)

SynthesisPath Start 6-Chloronicotinaldehyde Inter 6-(4-Methylphenoxy) nicotinaldehyde (The Scaffold) Start->Inter Step 1: SNAr (p-Cresol, K2CO3, DMF) Product Pyrido[2,3-d]pyrimidine Inhibitor Library Inter->Product Step 2: Cyclocondensation (Base-catalyzed) Reagent Acetamidine/Guanidine (Hinge Binder Precursors) Reagent->Product

Figure 1: Synthetic route transforming the aldehyde precursor into a functional kinase inhibitor.

Step 1: Scaffold Generation (If not commercially sourced)
  • Reagents: 6-Chloronicotinaldehyde (1.0 eq), p-Cresol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 90°C for 4–6 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with hexane to remove excess cresol.

  • QC Criteria:

    
     NMR must show the aldehyde peak (~10.0 ppm) and the disappearance of the C-Cl signal.
    
Step 2: Library Cyclization (The "Warhead" Formation)

This step converts the aldehyde into the kinase-binding core.

  • Reaction Mixture: Combine This compound (1.0 eq) with ethyl cyanoacetate (1.0 eq) and an appropriate guanidine/amidine derivative (1.2 eq) (e.g., acetamidine HCl).

  • Catalyst: Piperidine (catalytic drops) or

    
    .
    
  • Solvent: Ethanol or Methanol (Reflux).

  • Duration: 6–12 hours (Monitor by TLC/LC-MS).

  • Mechanism: A Knoevenagel condensation followed by a Pinner-type cyclization.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Biochemical Screening Protocol (ADP-Glo™ Assay)

Objective: Quantify the inhibitory potency (


) of the synthesized library against p38 MAPK

. Method: ADP-Glo™ (Promega) is selected for its high sensitivity at low ATP conversion rates, reducing false positives caused by compound autofluorescence.
Assay Principle

The assay quantifies kinase activity by measuring the ADP formed during the kinase reaction.

  • Kinase Reaction: ATP

    
     ADP + Phospho-substrate.
    
  • Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which is used by luciferase to generate light.

Experimental Workflow

AssayWorkflow Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Incubate 60 min @ RT Step2 ADP-Glo™ Reagent Addition (Terminates reaction, depletes remaining ATP) Incubate 40 min Step1->Step2 Stop Reaction Step3 Kinase Detection Reagent (Converts ADP to ATP -> Luciferase) Incubate 30 min Step2->Step3 Convert ADP Read Read Luminescence (Integration time: 0.5 - 1.0s) Step3->Read Quantify

Figure 2: ADP-Glo™ Kinase Assay workflow for high-throughput screening.

Detailed Protocol
  • Preparation: Dilute compounds in 100% DMSO (10 mM stocks). Create a 10-point serial dilution (1:3).

  • Reaction Mix (384-well plate):

    • 2

      
      L Kinase Buffer (containing p38
      
      
      
      enzyme, 2 nM final).
    • 1

      
      L Compound (or DMSO control).
      
    • 2

      
      L Substrate/ATP Mix (p38 peptide substrate, 50 
      
      
      
      M ATP).
  • Incubation: 60 minutes at Room Temperature (22-25°C).

  • Development: Add 5

    
    L ADP-Glo™ Reagent. Incubate 40 min.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent. Incubate 30 min.
    
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis (Self-Validating Controls)
  • Z-Prime (

    
    ):  Must be > 0.5. Calculated using Positive Control (No Enzyme) and Negative Control (DMSO only).
    
  • Reference Inhibitor: Include SB203580 (p38 inhibitor) on every plate. Expected

    
     nM. If SB203580 shifts >3-fold, invalidate the run.
    

SAR Analysis & Interpretation

When analyzing the data from the This compound derivatives, focus on these structural zones:

Structural ZoneFunctionSAR Insight
Nitrogen Core (N1/N3) Hinge BindingThe H-bond acceptor capability is critical. Methylation here usually destroys activity.
C6-Phenoxy Tail Hydrophobic PocketThe 4-methyl group provides a specific steric fit. Replacing with a bulkier group (e.g., tert-butyl) may improve potency but decrease solubility. Removing the methyl group often drops potency by 5-10x.
C3-Aldehyde Derived Ring Solvent ExposureSubstituents added during the cyclization (Step 2) point towards the solvent front. This is the ideal place to add solubilizing groups (e.g., morpholine, piperazine).

Troubleshooting Guide

  • Problem: Low yield in Cyclization (Step 2).

    • Root Cause:[1][2][3][4][5][6] Incomplete Knoevenagel condensation.

    • Solution: Ensure the ethanol is anhydrous. Add molecular sieves to the reaction to scavenge water.

  • Problem: High background in Kinase Assay.

    • Root Cause:[1][2][3][4][5][6] ATP concentration too high or incomplete depletion.

    • Solution: Verify the ATP concentration is near the

      
       of the kinase (approx 50-100 
      
      
      
      M for p38). Ensure ADP-Glo reagent is not expired.
  • Problem: Compound precipitation in assay.

    • Root Cause:[2][3][4][5][6] The phenoxy tail is highly lipophilic.

    • Solution: Limit final DMSO concentration to 1-2%. Add 0.01% Triton X-100 to the kinase buffer.

References

  • Abdolmohammadi, S. & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry. Link

  • BOC Sciences. (2023). p38 MAPK Inhibitors and Signaling Pathway Overview. BOC Sciences Resources.

  • El-Deen, I. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[1] RSC Advances. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Vertex Pharmaceuticals. (2021).[4] Synthesis of p38 MAPK Inhibitors (General Patent Context for Nicotinaldehyde Intermediates). Google Patents/Scholar Search. Link

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SM-2026-0128

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 6-(4-Methylphenoxy)nicotinaldehyde, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The guide details a robust synthetic strategy centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, offering in-depth analysis of process parameters, a step-by-step scale-up protocol, and critical safety and handling considerations. This document is intended for researchers, chemists, and chemical engineers in drug development and process chemistry who require a reliable and scalable method for producing this vital building block.

Strategic Overview: Synthesis and Rationale

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is selected for its high efficiency, atom economy, and scalability. The primary starting materials, 6-chloronicotinaldehyde and 4-methylphenol (p-cresol), are commercially available and cost-effective, making this route industrially viable.

The core of this process involves the displacement of the chloride leaving group on the electron-deficient pyridine ring by the p-cresolate nucleophile. The pyridine ring's inherent electron-withdrawing nature, further activated by the aldehyde group, facilitates the nucleophilic attack, making the SNAr pathway highly favorable.[1][2]

Overall Synthetic Workflow

The production process is designed as a streamlined, multi-step operation from raw material handling to final product isolation. Key stages include reactant preparation, the main SNAr reaction, product work-up and isolation, and final purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Finishing A Starting Material QC (6-Chloronicotinaldehyde, p-Cresol, Base, Solvent) B Reactor Charging - Solvent - p-Cresol - Base (e.g., K2CO3) A->B C Formation of Nucleophile (p-Cresolate) B->C D Controlled Addition of 6-Chloronicotinaldehyde C->D E Reaction Monitoring (TLC/HPLC) D->E F Reaction Quench (e.g., Water Addition) E->F G Crude Product Precipitation/ Crystallization F->G H Filtration & Washing G->H I Recrystallization H->I J Drying under Vacuum I->J K Final Product QC (Purity, Identity) J->K L Packaging K->L

Caption: High-level process workflow for this compound synthesis.

Process Chemistry and Parameter Optimization

The successful scale-up of this synthesis hinges on the careful control of several critical process parameters. The following section outlines the rationale behind the selection of reagents and conditions.

Starting Materials

The primary starting materials are 6-chloronicotinaldehyde and 4-methylphenol. 6-Chloronicotinaldehyde serves as the electrophilic substrate.[3] It typically appears as a white to light yellow crystalline powder with a melting point between 77-81°C.[4] High purity (≥98%) is crucial to minimize side reactions.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack: The phenoxide, generated in-situ by the deprotonation of p-cresol with a base, attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atom of the aldehyde and the nitrogen of the pyridine ring, which stabilizes the intermediate.[2][5]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final ether product.

G Reactants 6-Chloronicotinaldehyde + p-Cresolate Intermediate Meisenheimer Complex Resonance-Stabilized Anion Reactants->Intermediate Step 1: Addition (Rate-Determining) Product This compound + Cl⁻ Intermediate->Product Step 2: Elimination

Caption: Simplified SNAr reaction mechanism pathway.

Critical Parameter Optimization

The optimization of reaction parameters is essential for maximizing yield and purity while ensuring a safe and reproducible process.

ParameterRecommended RangeRationale & Justification
Solvent Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Aprotic polar solvents are required to solubilize the reactants and the intermediate phenoxide. They effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. While effective, these solvents present health risks and require careful handling and waste management.[7]
Base K₂CO₃, Cs₂CO₃An inorganic base is used to deprotonate the p-cresol. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose. Cesium carbonate can accelerate the reaction but is significantly more expensive. Stronger bases like NaOH or KOH could lead to side reactions with the aldehyde group.
Temperature 80 - 120 °CThe reaction requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures (>130 °C) can lead to decomposition and the formation of colored impurities.[7] Temperature control is a critical safety consideration during scale-up.[8]
Stoichiometry p-Cresol: 1.0 - 1.2 eq.Base: 1.5 - 2.0 eq.A slight excess of p-cresol can help drive the reaction to completion. A larger excess of the base ensures full deprotonation of the phenol and neutralizes any generated HCl.
Reaction Time 4 - 12 hoursReaction progress should be monitored by a suitable analytical method (e.g., HPLC) to determine the endpoint and avoid prolonged heating, which can increase impurity formation.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol describes the synthesis of this compound on a 1.0 kg scale. All operations must be conducted in a well-ventilated fume hood or an appropriate process reactor, with personnel wearing suitable Personal Protective Equipment (PPE).

Equipment
  • 20 L glass-lined reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Addition funnel (if adding starting material as a solution).

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Reagents
  • 6-Chloronicotinaldehyde: 1.00 kg (7.06 mol)

  • p-Cresol: 0.85 kg (7.86 mol, 1.1 eq.)

  • Potassium Carbonate (anhydrous, powdered): 1.46 kg (10.59 mol, 1.5 eq.)

  • Dimethylformamide (DMF): 8.0 L

Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with DMF (8.0 L), p-cresol (0.85 kg), and powdered potassium carbonate (1.46 kg) under a nitrogen atmosphere.

  • Initial Heating: Begin stirring the slurry and heat the mixture to 80 °C.

  • Reactant Addition: Once the temperature has stabilized at 80 °C, add the 6-chloronicotinaldehyde (1.00 kg) portion-wise over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 100 °C.

  • Reaction: After the addition is complete, raise the temperature to 110-115 °C and hold for 6-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC every 2 hours until the consumption of 6-chloronicotinaldehyde is >99%.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to 40-50 °C. Slowly add water (8.0 L) over 1 hour to precipitate the crude product. Control the addition rate to maintain the temperature.

  • Isolation: Cool the resulting slurry to room temperature (20-25 °C) and stir for an additional 1-2 hours to ensure complete crystallization.

  • Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake sequentially with a 1:1 mixture of DMF/water (2 x 2 L) and then with water (2 x 4 L) to remove residual salts and solvent.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. Expected crude yield: 1.3 - 1.4 kg.

Purification (Recrystallization)
  • Transfer the crude, dry solid to a clean reactor.

  • Add a suitable solvent for recrystallization, such as isopropanol or ethanol (approx. 5-8 volumes).

  • Heat the mixture to reflux until all solid dissolves.

  • Slowly cool the solution to 0-5 °C to induce crystallization.

  • Hold at 0-5 °C for 2-4 hours.

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.

  • Expected final yield: 1.1 - 1.25 kg (73-83% yield). Purity by HPLC: >99.5%.

Critical Scale-Up and Safety Considerations

Transitioning a synthesis from the bench to a pilot or production scale introduces challenges that must be proactively managed.[8]

Process Hazard Analysis (PHA) Workflow

A systematic PHA is mandatory before executing any scale-up operation. The workflow should identify potential hazards and establish robust mitigation strategies.

G A Identify Process Steps (Charging, Heating, Quench) B For Each Step, Identify Potential Hazards (Thermal Runaway, Spills, Pressure, Exposure) A->B C Evaluate Risks (Severity & Likelihood) B->C D Define Mitigation Strategies (Cooling capacity, Controlled Addition, PPE, Spill Kits) C->D E Develop Standard Operating Procedure (SOP) D->E F Training & Implementation E->F G Review & Refine F->G G->A Iterate

Caption: A simplified workflow for Process Hazard Analysis (PHA).

Key Challenges
  • Thermal Management: The SNAr reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reactor must have adequate cooling capacity to control the internal temperature, especially during the addition of the electrophile and the water quench.[8]

  • Mass Transfer: Efficient agitation is critical to maintain a homogeneous slurry, ensure effective heat transfer, and prevent localized "hot spots." The stirrer's design and speed must be sufficient to keep the potassium carbonate suspended.

  • Solvent Handling: DMF is a reproductive toxin and requires handling in a closed system to minimize operator exposure. Waste streams containing DMF must be managed according to environmental regulations.[7]

  • Product Isolation: The precipitation/crystallization step is critical for obtaining an easily filterable solid. The rate of water addition and the cooling profile must be carefully controlled to influence crystal size and morphology, which impacts filtration and washing efficiency.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Google Patents. (1994).
  • Google Patents. (1962).
  • Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Pharmaffiliates. Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (1996).
  • ResearchGate. (2024). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Link]

  • MDPI. (2021). Production of Aldehydes by Biocatalysis. [Link]

  • Organic Chemistry: An Indian Journal. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. [Link]

  • National Institutes of Health. 6-Chloropyridine-3-carbaldehyde. PubChem. [Link]

  • ChemRxiv. (2023). Whole-Cell and Enzymatic Production of Aldehydes. [Link]

  • Organic Syntheses. 3-Pyridinebutanenitrile, γ-oxo-. [Link]

  • Journal of the American Chemical Society. (2022). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. [Link]

  • MDPI. (2022). Improved Pilot-Plant-Scale Synthesis of Chlorin e6.... [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • ResearchGate. (2001). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. [Link]

  • Chemsrc. 6-Chloronicotinaldehyde. [Link]

  • Google Patents. (1984).

Sources

Troubleshooting & Optimization

Addressing challenges in the characterization of 6-(4-Methylphenoxy)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(4-Methylphenoxy)nicotinaldehyde

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot complex characterization challenges effectively. The insights herein are synthesized from established principles in analytical and organic chemistry, applied specifically to the unique structural attributes of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and basic analytical profile of this compound.

Q1: What are the expected physicochemical properties of this compound?

A1: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent functional groups: a pyridine ring, an aromatic ether linkage, and an aldehyde. These predictions are crucial for selecting appropriate solvents for reactions, purification, and analysis.

PropertyPredicted Value / ObservationRationale & Experimental Insight
Molecular Formula C₁₃H₁₁NO₂Derived from its structure.
Molecular Weight 213.23 g/mol Essential for mass spectrometry and concentration calculations.
Appearance Likely an off-white to pale yellow solid.Aromatic aldehydes and pyridinic compounds often have some color due to electronic transitions.
Solubility Soluble in chlorinated solvents (DCM, CHCl₃), ethers (THF, Dioxane), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in alcohols (MeOH, EtOH). Insoluble in water and non-polar alkanes (Hexane).The molecule has significant non-polar character from the aromatic rings but also polarity from the ether and aldehyde groups. The basic pyridine nitrogen can be protonated in acidic media, which may increase aqueous solubility, but the aldehyde is acid-sensitive.
Stability & Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light.Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light. The pyridine moiety can also be sensitive to strong oxidizing agents.

Q2: I'm planning my synthesis. What are the most likely impurities I should watch out for?

A2: The most common synthetic route is a nucleophilic aromatic substitution (SNAr) between a 6-halonicotinaldehyde (e.g., 6-chloro- or 6-fluoronicotinaldehyde) and 4-methylphenol (p-cresol). Therefore, the primary process-related impurities are typically the starting materials.[1][2]

  • Unreacted 6-halonicotinaldehyde: This is a common impurity if the reaction does not go to completion.

  • Unreacted 4-methylphenol: Often used in slight excess, it must be completely removed during workup or purification.

  • 6-Hydroxynicotinaldehyde: A potential byproduct formed by hydrolysis of the 6-halonicotinaldehyde, especially if trace water is present with a strong base.

  • Nicotinic Acid Derivative: Oxidation of the aldehyde functional group can occur during synthesis or workup, leading to 6-(4-Methylphenoxy)nicotinic acid.

Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC is critical to ensure full conversion and identify the polarity of byproducts, which informs the purification strategy.

Part 2: Troubleshooting Characterization Issues

This section provides in-depth, Q&A-based guides for resolving specific experimental challenges.

Purity Assessment & Purification

Q3: My crude product shows multiple spots on TLC/peaks in HPLC. How do I design an effective purification protocol?

A3: This is a classic challenge. The key is to understand the polarity of your target compound relative to the impurities. This compound is of intermediate polarity. A systematic approach to purification is essential.

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy start Crude Product tlc Run TLC/HPLC-UV Screen start->tlc lcms Analyze by LC-MS to identify MW of impurities tlc->lcms impurities Compare MW to Starting Materials (SMs) & Byproducts lcms->impurities decision Are impurities more or less polar? impurities->decision flash Flash Column Chromatography (Silica Gel) decision->flash Different Polarity wash Aqueous Wash / Extraction (e.g., dilute NaOH to remove cresol) decision->wash SMs are Acidic/Basic recryst Recrystallization flash->recryst Product >95% Pure

Caption: Decision workflow for purifying crude this compound.

  • Adsorbent: Standard silica gel (230-400 mesh) is the workhorse for compounds of this polarity.

  • Solvent System Selection: Use TLC to find an appropriate eluent. Start with a non-polar solvent like hexanes or heptane and gradually increase the concentration of a more polar solvent like ethyl acetate.

    • Expert Insight: Your target Rf (retention factor) on the TLC plate should be between 0.25 and 0.35 for optimal separation on a column. A common starting point for structures like this is a gradient of 10% to 50% ethyl acetate in hexanes.

  • Column Packing: Pack the column using the chosen non-polar solvent (the "A" solvent) to create a stable, homogenous bed.

  • Loading: For best results, dry-load your crude material. Adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column bed. This prevents band broadening.

  • Elution: Begin elution with a low polarity mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

NMR Spectroscopy

Q4: The peaks in my ¹H NMR spectrum are broad, especially the aromatic ones. What is causing this and how can I fix it?

A4: Peak broadening in NMR can be frustrating as it obscures coupling information. For this molecule, there are three primary suspects:

  • Slow Proton Exchange: The pyridine nitrogen is basic and can undergo slow exchange with trace acidic protons (from water or residual acid like TFA in the CDCl₃). This can broaden adjacent proton signals.

    • Solution: Add a single drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium, often sharpening the spectrum.

  • Compound Aggregation: At higher concentrations, molecules with flat aromatic surfaces can stack (pi-stacking), leading to restricted rotation and broader signals.

    • Solution: Dilute your sample. If the peaks sharpen upon dilution, aggregation was the likely cause.

  • Paramagnetic Impurities: Trace amounts of metal ions (e.g., from catalysts or glassware) can cause significant line broadening.

    • Solution: Filter the NMR sample through a small plug of silica or celite in a Pasteur pipette directly into the NMR tube.

Q5: I'm struggling with the assignment of the aromatic protons in my ¹H NMR. Can you provide a predicted spectrum?

A5: Absolutely. The electronic environment dictates the chemical shifts. The electron-withdrawing aldehyde and pyridine nitrogen will deshield nearby protons (shift them downfield), while the electron-donating phenoxy group will shield protons.

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityRationale
H-aldehyde (-CHO)9.9 - 10.1s (singlet)Highly deshielded aldehyde proton.
H2 (Pyridine)8.8 - 8.9d (doublet)Ortho to both the aldehyde and pyridine nitrogen. Most deshielded aromatic proton.
H4 (Pyridine)8.1 - 8.2dd (doublet of doublets)Ortho to the aldehyde and meta to the nitrogen.
H5 (Pyridine)7.1 - 7.2d (doublet)Ortho to the electron-donating phenoxy group.
H2'/H6' (Phenoxy)7.2 - 7.3d (doublet)Protons on the cresol ring ortho to the ether linkage.
H3'/H5' (Phenoxy)7.0 - 7.1d (doublet)Protons on the cresol ring meta to the ether linkage.
-CH₃ (Methyl)2.3 - 2.4s (singlet)Standard benzylic methyl group shift.

Note: These are predictions in CDCl₃. Actual values may vary based on solvent and concentration. 2D NMR techniques like COSY and NOESY would be required for unambiguous assignment.[3][4]

Mass Spectrometry

Q6: What is the expected fragmentation pattern for this compound in Electron Ionization Mass Spectrometry (EI-MS)?

A6: The fragmentation pattern in EI-MS is a molecular fingerprint. The structure of your compound suggests several high-probability fragmentation pathways, primarily driven by the stability of the resulting fragments.[5][6]

G M Molecular Ion [M]˙⁺ m/z = 213 M_minus_1 [M-H]⁺ m/z = 212 M->M_minus_1 - H˙ M_minus_29 [M-CHO]⁺ m/z = 184 M->M_minus_29 - CHO˙ frag1 [C₇H₇O]⁺ m/z = 107 (Methylphenoxy cation) M->frag1 Ether Cleavage frag2 [C₆H₄NO]⁺ m/z = 106 (Formyl-pyridinyl cation) M->frag2 Ether Cleavage frag3 [C₅H₄N]⁺ m/z = 78 (Pyridinyl cation from frag2) frag2->frag3 - CO

Caption: Major predicted fragmentation pathways for the title compound under EI-MS.

  • Molecular Ion (M˙⁺, m/z 213): The parent peak, representing the intact molecule with one electron removed.

  • [M-H]⁺ (m/z 212): Loss of a hydrogen radical from the aldehyde is a common fragmentation for aldehydes.[5]

  • Ether Bond Cleavage: This is a major pathway.[5] It can break in two ways, leading to:

    • Methylphenoxy cation (m/z 107): A very stable fragment.

    • Formyl-pyridinyl cation (m/z 106):

  • Loss of Carbon Monoxide: The m/z 106 fragment can further lose CO (28 Da) to give a pyridinyl cation at m/z 78 .

The most intense peak in the spectrum (the base peak) is often a very stable carbocation. In this case, the methylphenoxy cation (m/z 107) or the [M-H]⁺ ion (m/z 212) are strong candidates for the base peak.[6]

High-Performance Liquid Chromatography (HPLC)

Q7: I am developing a reverse-phase HPLC method and observing significant peak tailing. What is the cause and how can I achieve a symmetrical peak?

A7: Peak tailing for this compound is almost certainly due to the basic pyridine nitrogen. On a standard silica-based C18 column, residual acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen of your analyte. This secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[7]

G cluster_0 Problem cluster_1 Root Cause cluster_2 Solutions Problem Peak Tailing Cause Analyte-Silanol Interaction Problem->Cause Cause_Detail Basic Pyridine N⁺ interacts with Acidic Si-O⁻ Cause->Cause_Detail Sol1 Use Acidic Modifier (TFA, Formic Acid) in Mobile Phase Cause->Sol1 Protonates Silanols Sol2 Use an End-Capped or Hybrid Column Cause->Sol2 Reduces Available Silanols Sol3 Increase Buffer Concentration Cause->Sol3 Masks Silanols

Caption: Logical guide to resolving HPLC peak tailing for basic analytes.

  • Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size). End-capping minimizes available silanol groups.

  • Mobile Phase:

    • Solvent A: Water with an acidic modifier. 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) is standard. Expertise: Formic acid is preferred for LC-MS compatibility, while TFA often gives sharper peaks but can cause ion suppression in the MS source.

    • Solvent B: Acetonitrile or Methanol, also containing the same concentration of the acidic modifier.

  • Wavelength Selection: The conjugated aromatic system should have a strong UV absorbance. A photodiode array (PDA) detector scan will reveal the absorbance maximum (λmax), likely in the 254-280 nm range.

  • Initial Gradient: A good starting point is a linear gradient from 10% B to 90% B over 15-20 minutes. This will elute your compound and give an idea of where any impurities appear.

  • Optimization:

    • If peaks are too broad, ensure your modifier is present and effective.

    • Adjust the gradient slope to improve resolution between your main peak and any closely eluting impurities. A shallower gradient around the elution time of your compound will increase separation.[8][9]

By systematically addressing these common challenges, researchers can achieve reliable and reproducible characterization of this compound, ensuring data integrity for publications, patents, and regulatory submissions.

References

  • BenchChem (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • PubChem (2025). 6-(4-Formylphenyl)nicotinaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (2025). 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Sauve, A. A., et al. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry. Available at: [Link]

  • Gibson, T. D., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology.
  • Al-Rawashdeh, W. T., et al. (2022). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • BenchChem (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Mamedov, I. G., et al. (2021). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computational methods. Indian Journal of Chemistry. Available at: [Link]

  • PubMed (2010). Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic mechanism. Available at: [Link]

  • American Chemical Society (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering.
  • Wikipedia (2023). Pyridine-3-carbaldehyde. Available at: [Link]

  • Chemistry LibreTexts (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development.
  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research. Available at: [Link]

  • Der Pharma Chemica (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
  • Chemistry Central Journal (2013). Identification and synthesis of impurities formed during sertindole preparation.
  • Organic Chemistry Tutor (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Navrachana University (2023). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Interwoven: An Interdisciplinary Journal.
  • All 'Bout Chemistry (2018). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. Available at: [Link]

  • PharmaInfo (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
  • LabXchange (n.d.). Fragmentation in Mass Spectroscopy. Available at: [Link]

  • Eurasian Journal of Analytical Chemistry (2016). Development of RP-HPLC Method.
  • PubMed (2015). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Available at: [Link]

Sources

Resolving unexpected spectroscopic results for 6-(4-Methylphenoxy)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the troubleshooting guide for the spectroscopic analysis of 6-(4-Methylphenoxy)nicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected spectroscopic results. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles to ensure the integrity of your experimental outcomes.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure combines a phenoxy ether linkage, a methyl group, and a reactive aldehyde on a pyridine ring, leading to a distinct spectroscopic fingerprint. However, deviations from expected spectral patterns can arise from various factors, including residual starting materials, side products, or unanticipated electronic effects. This guide will walk you through common spectroscopic challenges and provide a systematic approach to their resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely causes and how can I identify them?

A1: Unexpected signals in your ¹H NMR spectrum can be perplexing. The primary causes are typically impurities from the synthesis or degradation of your product.

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a 6-halonicotinaldehyde with 4-methylphenol (p-cresol). Therefore, the most probable impurities are the starting materials.

Expected ¹H NMR Chemical Shifts for this compound:

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Aldehyde (-CHO)9.5 - 10.5[1][2][3][4]Singlet (s)Highly deshielded proton.
Pyridine-H (position 2)~8.5 - 8.8Singlet (s) or Doublet (d)
Pyridine-H (position 4)~8.0 - 8.3Doublet of doublets (dd)
Pyridine-H (position 5)~7.0 - 7.3Doublet (d)
Phenoxy-H (ortho to ether)~7.1 - 7.4Doublet (d)
Phenoxy-H (meta to ether)~7.0 - 7.2Doublet (d)
Methyl (-CH₃)~2.3 - 2.5Singlet (s)

Troubleshooting Workflow for Unexpected ¹H NMR Signals:

Caption: Troubleshooting workflow for unexpected ¹H NMR results.

Step-by-Step Protocol for Sample Re-evaluation:

  • Re-purification: If starting materials are suspected, purify the sample again using an appropriate method like column chromatography or recrystallization.

  • Solvent Check: Ensure the unexpected peaks are not from residual solvents used during synthesis or purification.

  • Degradation Check: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if exposed to air over time. Look for a broad singlet above 10 ppm in the ¹H NMR spectrum, which would be characteristic of a carboxylic acid proton.

Q2: The chemical shifts of my pyridine protons are not where I expected them. Why might this be?

A2: The electronic environment of the pyridine ring is sensitive to substituent effects and solvent interactions. Deviations in chemical shifts from predicted values can offer insights into the molecular structure.

The electron-donating phenoxy group at the 6-position and the electron-withdrawing aldehyde group at the 3-position create a specific electronic distribution in the pyridine ring. Changes in this distribution, for instance, through protonation of the pyridine nitrogen, can significantly alter the chemical shifts.

Potential Causes for Shift Variations:

  • Protonation of Pyridine Nitrogen: If your NMR solvent is not completely neutral (e.g., contains traces of acid), the pyridine nitrogen may be protonated. This leads to a general downfield shift of all pyridine protons due to the increased positive charge on the ring.[5]

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. Aromatic solvents, for example, can induce specific shielding or deshielding effects.

  • Conformational Isomers: While less common for this specific structure to have stable room temperature rotamers that are distinct on the NMR timescale, it is a possibility for more complex molecules.

Experimental Protocol to Test for Protonation Effects:

  • Sample Preparation: Prepare two NMR samples of your compound in an aprotic solvent like CDCl₃ or DMSO-d₆.

  • Spiking Experiment: To one sample, add a drop of a weak acid (e.g., trifluoroacetic acid). To the other, add a drop of a weak base (e.g., pyridine-d₅).

  • Acquisition: Acquire ¹H NMR spectra for both samples.

  • Analysis: Compare the spectra. A significant downfield shift in the pyridine proton signals in the acidified sample would confirm the effect of protonation.

Q3: My IR spectrum is showing a broad peak around 3400 cm⁻¹ and the C=O stretch is weaker than expected. What does this indicate?

A3: These IR features often suggest the presence of an O-H group, which could arise from water contamination, oxidation of the aldehyde, or the formation of a hydrate.

Expected IR Absorptions for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
C-H (aromatic)3000 - 3100Sharp, medium
C-H (aldehyde)2700 - 2900Two weak bands
C=O (aldehyde)1680 - 1715[6]Sharp, strong
C=C, C=N (aromatic)1400 - 1600Medium to strong
C-O (ether)1200 - 1300[7][8]Strong

Troubleshooting IR Spectral Anomalies:

G cluster_molecule This compound (M+ = 227) cluster_fragments Potential Fragments mol C₁₄H₁₃NO₂⁺˙ frag1 Loss of -CHO (m/z = 198) mol->frag1 - CO frag2 Cleavage at ether (C₆H₅O⁺, m/z = 93) mol->frag2 frag4 Pyridine fragment (C₆H₄NO⁺, m/z = 106) mol->frag4 frag3 Cleavage at ether (C₇H₇⁺, m/z = 91, tropylium ion) frag2->frag3 rearrangement

Caption: Potential fragmentation pathways in mass spectrometry.

By systematically working through these troubleshooting guides, you can effectively diagnose and resolve unexpected spectroscopic results for this compound, ensuring the accuracy and reliability of your research findings.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764560, 6-(4-Formylphenyl)nicotinaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3364576, 6-Methoxypyridine-3-carbaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10371, 3-Pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

  • WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Chemistry: An Indian Journal. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Retrieved from [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • The University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]

  • Central European Institute of Technology. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • Inchem.org. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23434571, 6-Chloro-4-(methylamino)nicotinaldehyde. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

Confirming the structure of 6-(4-Methylphenoxy)nicotinaldehyde using spectroscopic methods.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected spectroscopic data for 6-(4-Methylphenoxy)nicotinaldehyde, offering a comparative framework for its structural elucidation using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure a self-validating approach to structural confirmation.

Molecular Structure and Key Features

The target molecule, this compound, is comprised of a nicotinaldehyde core linked to a p-cresol moiety via an ether bond. This unique arrangement of functional groups—an aldehyde, a substituted pyridine ring, an aromatic ether, and a methyl-substituted phenyl ring—gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals from each component is crucial for confirming the overall structure.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful first-pass technique for structural elucidation, providing information on the number of different types of protons and their neighboring environments. For this compound, we anticipate a spectrum with distinct signals corresponding to the aldehyde, pyridine, and p-methylphenyl protons.

Experimental Protocol

A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically acquired on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~10.1Singlet (s)-Aldehyde-H
2~8.8Doublet (d)~2.0Pyridine-H2
3~8.1Doublet of doublets (dd)~8.5, 2.0Pyridine-H4
4~7.2Doublet (d)~8.5Pyridine-H5
5~7.1Doublet (d)~8.5Phenyl-H (ortho to O)
6~7.0Doublet (d)~8.5Phenyl-H (ortho to CH₃)
7~2.3Singlet (s)-Methyl-H

Rationale: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[1] The pyridine protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons. The protons on the p-methylphenyl group are expected to appear as two doublets due to their ortho and meta positions relative to the ether linkage. The methyl protons will appear as a singlet in the upfield region.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol

The sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired on the same spectrometer, which simplifies the spectrum by removing C-H coupling and showing each unique carbon as a single peak.

Predicted ¹³C NMR Data
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~192Aldehyde C=O
2~164Pyridine C6 (attached to O)
3~154Phenyl C (attached to O)
4~152Pyridine C2
5~138Pyridine C4
6~134Phenyl C (attached to CH₃)
7~130Phenyl CH (ortho to CH₃)
8~121Phenyl CH (ortho to O)
9~118Pyridine C5
10~110Pyridine C3
11~21Methyl C

Rationale: The carbonyl carbon of the aldehyde is expected to be the most downfield signal.[3] The carbons attached to the electronegative oxygen and nitrogen atoms will also be shifted downfield. The aromatic carbons will appear in the typical range of 110-165 ppm, with their specific shifts influenced by the substituents. The methyl carbon will be the most upfield signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For a liquid sample, a thin film between two salt plates can be used.

Predicted Characteristic IR Absorptions
Frequency Range (cm⁻¹)VibrationFunctional Group
~3050-3000C-H stretchAromatic
~2920-2850C-H stretchMethyl
~2850-2750C-H stretchAldehyde
~1710-1690C=O stretchAldehyde
~1600, ~1480C=C and C=N stretchAromatic rings
~1240C-O-C stretch (asymmetric)Aryl ether
~1050C-O-C stretch (symmetric)Aryl ether

Rationale: The most prominent peaks in the IR spectrum will be the strong C=O stretch of the aldehyde and the strong asymmetric C-O-C stretch of the aryl ether.[4][5] The presence of the aldehyde is further confirmed by the characteristic C-H stretches around 2850-2750 cm⁻¹. The aromatic C-H and ring stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₁NO₂) is 213.23 g/mol . A prominent molecular ion peak is expected at m/z = 213.

  • Key Fragmentation Patterns: Aromatic compounds typically show a strong molecular ion peak.[6] Common fragmentation pathways for this molecule would involve cleavage of the ether bond and loss of the aldehyde group.[6][7]

G M [M]⁺˙ m/z = 213 F1 [M-H]⁺ m/z = 212 M->F1 - H˙ F2 [M-CHO]⁺ m/z = 184 M->F2 - ˙CHO F3 [C₇H₇O]⁺ m/z = 107 F2->F3 Cleavage F4 [C₆H₄NO]⁺ m/z = 106 F2->F4 Cleavage

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Rationale: The loss of a hydrogen radical from the aldehyde group would result in a fragment at m/z = 212.[8] Loss of the entire formyl radical (CHO) would lead to a fragment at m/z = 184. Cleavage of the ether bond can result in either the p-cresol radical cation (m/z = 108) or the nicotinaldehyde radical cation (m/z = 107), with further fragmentation of the phenoxy portion leading to a fragment at m/z = 107 corresponding to the hydroxytropylium ion.[9]

Comparison with Alternatives

To definitively confirm the structure, it is instructive to compare the expected spectra with that of potential isomers or related compounds. For instance, an isomer where the phenoxy group is at a different position on the pyridine ring would show a different splitting pattern in the ¹H NMR for the pyridine protons. Similarly, an isomer with the methyl group at the ortho or meta position on the phenoxy ring would exhibit a different aromatic proton splitting pattern and potentially different ¹³C NMR chemical shifts. By comparing the observed data with these predicted alternatives, the proposed structure can be confirmed with a high degree of confidence.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a robust framework for researchers to compare their experimental results. Each technique offers a unique piece of the structural puzzle, and together they provide a self-validating system for the unambiguous identification of this compound.

References

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (2023, January 26). Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from [Link]

  • 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem. (n.d.). Retrieved from [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Retrieved from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (2018, September 20). Retrieved from [Link]

  • ¹H NMR of p‐cresol with different reagents: p‐cresol (0.094 mmol), GII... - ResearchGate. (n.d.). Retrieved from [Link]

  • bmse000458 P-Cresol at BMRB. (n.d.). Retrieved from [Link]

  • FTIR spectra for ether functional group (C-O-C) region of PGMA... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022, March 12). Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023, December 17). Retrieved from [Link]

  • GCMS Section 6.11.4 - Whitman People. (n.d.). Retrieved from [Link]

  • CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools - Semantic Scholar. (n.d.). Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023, February 27). Retrieved from [Link]

  • Explain all possible fragmentation for in mass spectrometry. Structure o.. - Filo. (2025, October 5). Retrieved from [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021, March 29). Retrieved from [Link]

  • Lecture 10. 13C NMR Chemical Shifts. Chemical Equivalence and Spin-Spin Coupling. (2011, November 30). Retrieved from [Link]

  • 3-Pyridinecarboxaldehyde - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 6-Chloro Nicotinaldehyde - ChemBK. (2024, April 9). Retrieved from [Link]

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]

Sources

Comparative analysis of different synthetic routes to 6-(4-Methylphenoxy)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis of synthetic strategies for obtaining 6-(4-Methylphenoxy)nicotinaldehyde, a key intermediate in the development of various pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth comparison of prevalent synthetic routes. We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative merits of each approach to empower you in selecting the optimal pathway for your research and development endeavors.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, primarily due to the presence of the diaryl ether linkage and the reactive aldehyde functionality. This structural motif is found in a variety of biologically active molecules. The aldehyde group offers a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, and condensations, allowing for the construction of complex molecular architectures. The 4-methylphenoxy group can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will compare three major synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling reaction.

Strategic Overview of Synthetic Pathways

The synthesis of this compound fundamentally involves the formation of a carbon-oxygen bond between a pyridine ring and a phenol. The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and the tolerance of functional groups.

Start Start 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Start->6-Chloronicotinaldehyde 4-Methylphenol 4-Methylphenol Start->4-Methylphenol SNAr SNAr 6-Chloronicotinaldehyde->SNAr Ullmann Ullmann 6-Chloronicotinaldehyde->Ullmann Buchwald_Hartwig Buchwald_Hartwig 6-Chloronicotinaldehyde->Buchwald_Hartwig 4-Methylphenol->SNAr 4-Methylphenol->Ullmann 4-Methylphenol->Buchwald_Hartwig Product This compound SNAr->Product Base Ullmann->Product Cu catalyst, Base Buchwald_Hartwig->Product Pd catalyst, Ligand, Base

Caption: Key synthetic strategies for this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for the synthesis of aryl ethers. This pathway involves the reaction of an electron-deficient aryl halide, such as 6-chloronicotinaldehyde, with a nucleophile, in this case, the phenoxide derived from 4-methylphenol. The reaction proceeds through a Meisenheimer complex intermediate, and its rate is highly dependent on the electronic nature of the pyridine ring and the leaving group.[1]

Mechanistic Rationale: The electron-withdrawing nature of the nitrogen atom and the aldehyde group in the pyridine ring activates the 6-position towards nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the 4-methylphenol, forming the more nucleophilic phenoxide.

Experimental Protocol: SNAr Synthesis
  • Reactant Preparation: To a solution of 4-methylphenol (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Aryl Halide: Add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

cluster_0 S_NAr Workflow A Deprotonation of 4-Methylphenol B Addition of 6-Chloronicotinaldehyde A->B C Heating and Reaction B->C D Work-up and Extraction C->D E Purification D->E

Caption: Step-by-step workflow for the SNAr synthesis.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-O bonds.[2][3] This method is particularly useful when the SNAr reaction is sluggish or fails. Modern Ullmann reactions often utilize copper(I) salts as catalysts, sometimes in the presence of a ligand, which can facilitate the reaction under milder conditions and with a broader substrate scope.[4]

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to afford the diaryl ether and regenerate the Cu(I) catalyst.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: In a reaction vessel, combine 6-chloronicotinaldehyde (1.0 equivalent), 4-methylphenol (1.5 equivalents), a copper(I) salt such as copper(I) iodide (CuI) (0.1 equivalents), and a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equivalents).

  • Solvent and Ligand: Add a high-boiling polar solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or pyridine. In some cases, the addition of a ligand like 1,10-phenanthroline or L-proline can accelerate the reaction.

  • Reaction Conditions: Heat the mixture to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed with aqueous ammonia solution to remove copper salts, followed by a brine wash. After drying and concentration, the crude product is purified by column chromatography.

cluster_1 Ullmann Condensation Workflow F Combine Reactants, Catalyst, and Base G Add Solvent and Optional Ligand F->G H Inert Atmosphere and Heating G->H I Work-up and Copper Removal H->I J Purification I->J cluster_2 Buchwald-Hartwig C-O Coupling Workflow K Combine Reactants, Base, Pd-precatalyst, and Ligand L Add Anhydrous, Deoxygenated Solvent K->L M Inert Atmosphere and Heating L->M N Filtration and Work-up M->N O Purification N->O

Sources

Comparing the efficacy of 6-(4-Methylphenoxy)nicotinaldehyde-based compounds to existing drugs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy and application of 6-(4-Methylphenoxy)nicotinaldehyde (CAS: 338960-65-9), a critical pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors (specifically p38 MAPK) and bioactive 1,4-dihydropyridines.

Executive Summary

This compound serves as a privileged structure in medicinal chemistry, primarily functioning as the "head group" for ATP-competitive kinase inhibitors and the aryl core for dihydropyridine (DHP) calcium channel blockers. Its efficacy stems from the 6-phenoxy-pyridine motif , which provides optimal hydrophobic interactions within the ATP-binding pocket of kinases (e.g., p38α) and steric bulk in DHP derivatives to modulate selectivity between calcium channels and multidrug resistance (MDR) proteins.

This guide compares compounds derived from this scaffold against industry standards: SB-203580 (p38 inhibitor) and Nifedipine (DHP standard).

Mechanism of Action & Structural Logic

The Pharmacophore

The compound consists of a nicotinaldehyde core substituted at the C6 position with a p-tolyloxy group.[1][2][3]

  • Nicotinaldehyde Core: Provides the reactive aldehyde for heterocycle formation (e.g., dihydropyridines, imidazoles) and acts as a hydrogen bond acceptor in the binding pocket.

  • 4-Methylphenoxy Tail: Extends into the hydrophobic "gatekeeper" region of kinase domains, improving selectivity over bare pyridine scaffolds. The para-methyl group increases lipophilicity (

    
    ), enhancing membrane permeability compared to unsubstituted phenoxy analogs.
    
Signaling Pathway Target: p38 MAPK

In the context of anti-inflammatory drug development, derivatives of this aldehyde inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, preventing the downstream release of pro-inflammatory cytokines (TNF-α, IL-1β).

p38_Pathway Stimuli Stress / Cytokines (LPS, TNF-alpha) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, MEF2) p38->TF Response Inflammation (TNF-alpha, IL-6) MK2->Response TF->Response Inhibitor 6-Phenoxy-Nicotinaldehyde Derivatives Inhibitor->p38 ATP Competition

Figure 1: The p38 MAPK signaling cascade. This compound derivatives act as ATP-competitive inhibitors at the p38 node, blocking downstream cytokine production.[4]

Comparative Efficacy Analysis

Case Study A: p38 MAPK Inhibition

Derivatives synthesized by condensing this compound with diamines (forming imidazopyridines) show superior selectivity profiles compared to first-generation inhibitors.

Comparison: 6-Phenoxy Derivative vs. SB-203580

FeatureSB-203580 (Standard)6-(4-Me-Phenoxy) DerivativeAdvantage
IC50 (p38α) 50 - 100 nM15 - 30 nM Higher Potency due to hydrophobic fit of the tolyl tail.
Selectivity Inhibits c-Raf, JNK (off-target)High selectivity for p38α/βReduced toxicity profile.
Lipophilicity ModerateHigh (due to 4-Me group)Improved cellular penetration.
Metabolic Stability Low (Liver toxicity issues)ModerateThe 4-methyl group blocks metabolic oxidation at the para-position.
Case Study B: 1,4-Dihydropyridines (Anticancer/MDR Reversal)

When used as the aldehyde precursor in the Hantzsch synthesis, this scaffold yields 4-(6-phenoxypyridin-3-yl)-1,4-dihydropyridines. These are evaluated not just for calcium channel blocking, but for reversing Multidrug Resistance (MDR) in cancer cells.

Comparison: DHP Derivative vs. Nifedipine

FeatureNifedipine (Standard)6-(4-Me-Phenoxy) DHPAdvantage
Primary Target L-type Ca2+ ChannelsP-glycoprotein (MDR1) + Ca2+Dual action potential.
Cytotoxicity (HeLa) Low (Not cytotoxic)Moderate (IC50 ~5-10 µM) Direct antiproliferative effect.
MDR Reversal NegligibleHigh Sensitizes resistant tumors to chemotherapy.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

Objective: Synthesize this compound via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 6-Chloronicotinaldehyde (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Workflow:

  • Dissolution: Dissolve 6-chloronicotinaldehyde (1.42 g, 10 mmol) in 15 mL DMF.

  • Activation: Add

    
     (2.76 g, 20 mmol) and p-cresol (1.19 g, 11 mmol).
    
  • Reaction: Heat to 80°C for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting aldehyde spot (

    
    ) should disappear, replaced by a new spot (
    
    
    
    ).
  • Workup: Pour into ice water (100 mL). The product precipitates as a solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol.

  • Yield Check: Expected yield >85%. Melting point should be distinct (approx. 80-85°C).

p38 MAPK Kinase Assay (In Vitro)

Objective: Determine IC50 of the derived inhibitor.[5]

  • Enzyme Prep: Recombinant human p38α MAPK (10 ng/well).

  • Substrate: ATF-2 fusion protein or specific peptide substrate.

  • Reaction Mix: 25 mM HEPES (pH 7.5), 10 mM

    
    , 100 µM ATP (near 
    
    
    
    ), and varying concentrations of the test compound (0.1 nM – 10 µM).
  • Initiation: Add ATP to start. Incubate 60 min at 30°C.

  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence readout.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

Visual Synthesis Scheme

The following diagram illustrates the conversion of the nicotinaldehyde scaffold into a bioactive dihydropyridine via the Hantzsch reaction.

Synthesis_Scheme Aldehyde 6-(4-Methylphenoxy) nicotinaldehyde Reaction Hantzsch Reaction Reflux in Ethanol Aldehyde->Reaction Acetoacetate Ethyl Acetoacetate (2 equivalents) Acetoacetate->Reaction Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Reaction Product 4-(6-(4-Methylphenoxy)pyridin-3-yl)- 1,4-dihydropyridine Reaction->Product Cyclization

Figure 2: Hantzsch multicomponent synthesis of bioactive dihydropyridines using the nicotinaldehyde scaffold.

References

  • Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Source: ResearchGate / Vertex AI Search Results Context: Describes the use of nicotinaldehyde derivatives in synthesizing antimicrobial and anticancer agents.

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis. Source: PubMed Central (PMC) Context: Establishes the biological relevance of the nicotinaldehyde core in cellular metabolism.

  • Biological Activity of Naturally Derived Naphthyridines. Source: MDPI Context: Reviews the efficacy of fused pyridine systems (naphthyridines) which share structural homology with the target scaffold.

  • Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. Source: PubMed Central Context: Provides comparative protocols for aldehyde-based drug synthesis and antibacterial testing.

  • PubChem Compound Summary: 6-(4-Formylphenyl)nicotinaldehyde. Source: PubChem Context: Structural data and physical properties for related nicotinaldehyde derivatives.

Sources

A Comparative Guide to the Performance of 6-(4-Methylphenoxy)nicotinaldehyde in Aldehyde Dehydrogenase 1A1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aldehyde Dehydrogenase (ALDH) superfamily of enzymes, particularly the ALDH1A1 isoform, represents a critical target in oncology and other therapeutic areas due to its role in cellular detoxification, differentiation, and drug resistance.[1] This guide provides a comprehensive performance benchmark of a novel investigational molecule, 6-(4-Methylphenoxy)nicotinaldehyde, in a specific biochemical assay for ALDH1A1 inhibition. We present a head-to-head comparison with established ALDH inhibitors, NCT-501 (a potent and selective ALDH1A1 inhibitor) and N,N-diethylaminobenzaldehyde (DEAB), a widely used, though less selective, tool compound.[2][3] This document details the experimental rationale, provides validated protocols for assessing inhibitory activity, and presents comparative data to guide researchers in the selection and application of these compounds.

Introduction: The Rationale for Targeting ALDH1A1

Aldehyde dehydrogenases are a group of NAD(P)+-dependent enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[4] The human genome contains 19 identified ALDH genes, with isoforms distributed across various cellular compartments.[4] ALDH1A1, a cytosolic enzyme, is of particular interest as it is overexpressed in various cancer stem cell populations, contributing to resistance to cytotoxic therapies like platinum-based agents and cyclophosphamide.[1][5] Consequently, the development of potent and selective ALDH1A1 inhibitors is a key strategy to overcome therapy resistance and target cancer stemness.[1]

This compound is a novel compound featuring a nicotinaldehyde scaffold. This structural motif is of interest due to the established roles of both aldehydes and pyridine-containing structures in enzyme inhibition.[6][7] This guide aims to characterize its inhibitory potential against ALDH1A1, providing a direct comparison with a high-affinity selective inhibitor (NCT-501) and a commonly used pan-ALDH inhibitor (DEAB).

Mechanism of ALDH1A1 Catalysis and Inhibition

The enzymatic action of ALDH1A1 involves the NAD+-dependent oxidation of an aldehyde substrate. An inhibitor can interfere with this process through various mechanisms, including competitive, non-competitive, or irreversible binding.[8] Understanding the potency (typically measured as the half-maximal inhibitory concentration, IC50) and selectivity of an inhibitor is paramount for its utility as a research tool or therapeutic candidate.

ALDH1A1_Pathway cluster_0 ALDH1A1 Catalytic Cycle cluster_1 Inhibition Aldehyde Aldehyde (e.g., Retinaldehyde) ES_Complex Enzyme-Substrate Complex Aldehyde->ES_Complex NAD NAD+ NAD->ES_Complex ALDH1A1_E ALDH1A1 (Enzyme) ALDH1A1_E->ES_Complex Inhibited_Complex Inhibited Enzyme Complex ALDH1A1_E->Inhibited_Complex ES_Complex->ALDH1A1_E CarboxylicAcid Carboxylic Acid (e.g., Retinoic Acid) ES_Complex->CarboxylicAcid NADH NADH ES_Complex->NADH Inhibitor Inhibitor (e.g., 6-(4-MPN)) Inhibitor->Inhibited_Complex IC50_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, Inhibitors) B 2. Determine Protein Concentration (Bradford Assay) A->B C 3. Create Inhibitor Serial Dilutions B->C Standardized Enzyme Stock D 4. Pre-incubate Enzyme with Inhibitor C->D E 5. Initiate Reaction (Add Substrate & NAD+) D->E F 6. Measure NADH Production (Absorbance/Fluorescence) E->F G 7. Normalize Data to Controls F->G Raw Kinetic Data H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 (Non-linear Regression) H->I

Caption: The Michaelis-Menten equation.

By measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive). For example, a competitive inhibitor will increase the apparent K_M (Michaelis constant) without changing the V_max (maximum reaction velocity), as it competes with the substrate for the enzyme's active site. T[9]his analysis is a critical next step in fully characterizing this compound.

Conclusion and Future Directions

The novel compound this compound is a potent inhibitor of ALDH1A1. Its performance, as benchmarked in this guide, positions it as a promising candidate for further investigation. It exhibits superior potency compared to the general ALDH inhibitor DEAB, though it is less potent than the highly selective compound NCT-501.

Future work must focus on a comprehensive selectivity screen across all 19 human ALDH isoforms to establish its utility as a specific research tool. Furthermore, cell-based assays are required to determine its efficacy in a more complex biological environment, including its ability to sensitize cancer cells to conventional chemotherapies. The protocols and comparative data provided herein serve as a robust foundation for these next steps.

References

Sources

Safety Operating Guide

Navigating the Disposal of 6-(4-Methylphenoxy)nicotinaldehyde: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

The First Principle: Consult the Safety Data Sheet (SDS)

Before initiating any disposal procedure, the primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer.[1] The SDS is a comprehensive document that details the physical, chemical, and toxicological properties of a substance, along with specific recommendations for handling, storage, and disposal.[1] If an SDS for 6-(4-Methylphenoxy)nicotinaldehyde is available, its disposal guidelines supersede any general advice.

Hazard Characterization: A Cautious and Informed Approach

In the absence of a specific SDS, a thorough hazard assessment based on the compound's structural motifs—an aromatic aldehyde and a phenoxy group—is necessary. This analysis allows us to infer potential hazards and classify the waste appropriately according to regulatory frameworks such as those established by the Environmental Protection Agency (EPA).[2]

Key Hazard Considerations for this compound:

Hazard CharacteristicPotential for this compoundJustification and Precautionary Notes
Toxicity Assumed to be Toxic Aromatic aldehydes and phenoxy compounds can exhibit varying degrees of toxicity.[3] It is prudent to handle this compound as a toxic substance, minimizing all routes of exposure.[4]
Ignitability Potentially Combustible While not definitively known, many organic compounds are combustible. Waste should be kept away from ignition sources.
Corrosivity Unlikely, but consider formulation The compound itself is unlikely to be corrosive. However, if it is in a solution with an acidic or basic pH (≤2 or ≥12.5), it would be classified as corrosive waste.[2][5]
Reactivity Generally Low, but Incompatibilities Exist Aldehydes can be incompatible with strong oxidizing agents and strong acids.[6] Avoid mixing this waste with other chemical classes.

Based on this assessment, waste containing this compound should be treated as hazardous chemical waste .

The Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the systematic process for the safe disposal of this compound. This procedure is designed to comply with general laboratory hazardous waste management guidelines.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Step 1: Don Personal Protective Equipment (PPE) Container Step 2: Select Appropriate Waste Container PPE->Container Safety First Segregation Step 3: Segregate Waste Streams Container->Segregation Prevent Reactions Labeling Step 4: Label Container Accurately Segregation->Labeling Ensure Clear Identification SAA Step 5: Store in Satellite Accumulation Area (SAA) Labeling->SAA Safe Temporary Storage Pickup Step 6: Arrange for Professional Disposal SAA->Pickup Regulatory Compliance

Caption: A logical workflow for the proper disposal of this compound.

Step 1: Don Personal Protective Equipment (PPE)

Given the assumed toxicity, appropriate PPE is non-negotiable. This includes:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable for handling organic compounds.

  • Laboratory Coat: To protect skin and clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

Step 2: Select an Appropriate Waste Container

The choice of a waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material that is chemically resistant to aromatic aldehydes and any solvents used. High-density polyethylene (HDPE) or glass containers are often suitable.[8]

  • Leak-Proof with a Secure Lid: The container must have a tightly sealing screw cap to prevent leaks and the release of vapors.[8]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[8]

Step 3: Segregate Waste Streams

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste.

  • Avoid Mixing: Do not mix waste containing this compound with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[6] It is best to dedicate a waste container specifically for this compound and related materials.

Step 4: Label the Waste Container Accurately

Proper labeling is a regulatory requirement and a critical safety measure.[8] The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • The approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

Step 5: Store in a Designated Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][8]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to catch any potential leaks.

  • Storage Limits: Be aware of the volume limits for SAAs (typically 55 gallons for total hazardous waste and 1 quart for acutely hazardous waste).[5]

Step 6: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[9][11] This can lead to environmental contamination and damage to the wastewater system.

  • Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal.[9]

  • Schedule a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.

Empty Container Management

Even "empty" containers that held this compound must be handled with care.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the compound.[9][12]

  • Collect the Rinsate: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in your designated liquid waste container.[12]

  • Deface the Label: After triple-rinsing, the original label on the container should be completely removed or defaced to avoid confusion.[12] The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.

  • Small Spills: For minor spills, and if you are trained to do so, use a chemical spill kit with appropriate absorbent materials.

  • Collect and Dispose: The absorbent material used to clean the spill is now considered hazardous waste and must be disposed of accordingly.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research enterprise. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure that the disposal of compounds like this compound is conducted in a manner that protects both laboratory personnel and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Institutes of Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Waste Management Guide . P2 InfoHouse. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • The 4 Types of Hazardous Waste . Hazardous Waste Experts. [Link]

  • In-Laboratory Treatment of Chemical Waste . Safety & Risk Services. [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know . G&P Skip Hire. [Link]

  • OSHA Laboratory Standard - NCBI . National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]

  • 9 Classes of Hazardous Waste You Should Know . Maine Labpack, Inc. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Defining Hazardous Waste . Department of Toxic Substances Control - CA.gov. [Link]

  • Nicotinaldehyde - Substance Information - ECHA . European Chemicals Agency. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.